molecular formula C18H13Cl2N3O5S2 B2512436 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate CAS No. 896018-86-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate

Cat. No. B2512436
CAS RN: 896018-86-3
M. Wt: 486.34
InChI Key: IBHJRDURNHFVDY-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is a useful research compound. Its molecular formula is C18H13Cl2N3O5S2 and its molecular weight is 486.34. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Several studies have focused on the synthesis of compounds that include thiadiazole, pyrazole, and pyran moieties due to their potential antimicrobial and antifungal properties. For example, novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles have shown pronounced antimicrobial activity (Padmavathi et al., 2008). Similarly, compounds featuring 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have been evaluated for their antibacterial, antifungal, and antimycobacterial activities, exhibiting moderate to excellent efficacy against selected strains (B'Bhatt & Sharma, 2017).

Anticancer Activity

Research on thiadiazole and pyrazole derivatives has also highlighted their potential as anticancer agents. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting that similar structures could be explored for anticancer applications (Gomha et al., 2016).

Catalytic Applications and Synthesis

Compounds containing thiadiazole and pyrazole structures have been utilized as catalysts in synthetic chemistry. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a highly efficient catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, demonstrating the utility of such compounds in facilitating various chemical reactions (Khazaei et al., 2015).

Agrochemical Applications

The fungicidal and herbicidal activities of thiadiazole and pyrazole derivatives have been explored, indicating their potential use in agrochemical research to protect crops against various diseases and pests. The synthesis and evaluation of such compounds for their ability to inhibit photosynthetic electron transport in plants suggest their application as new leads for agrochemicals (Vicentini et al., 2005).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)11-5-9(19)3-4-12(11)20/h3-7H,2,8H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHJRDURNHFVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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